1-(4-Ethynylphenyl)azetidine 1-(4-Ethynylphenyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16190500
InChI: InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2
SMILES:
Molecular Formula: C11H11N
Molecular Weight: 157.21 g/mol

1-(4-Ethynylphenyl)azetidine

CAS No.:

Cat. No.: VC16190500

Molecular Formula: C11H11N

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethynylphenyl)azetidine -

Specification

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
IUPAC Name 1-(4-ethynylphenyl)azetidine
Standard InChI InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2
Standard InChI Key ISGGZDJOQBNBRP-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC=C(C=C1)N2CCC2

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

1-(4-Ethynylphenyl)azetidine consists of a four-membered azetidine ring (C3H7N) substituted at the 1-position with a 4-ethynylphenyl group. The ethynyl moiety (–C≡CH) introduces significant electronic and steric effects, distinguishing it from sulfonyl- or halogen-substituted analogs. The compound’s IUPAC name is 1-(4-ethynylphenyl)azetidine, with a molecular formula of C11H11N and a molecular weight of 157.21 g/mol.

Key Structural Features:

  • Azetidine Ring: A strained, saturated four-membered ring that influences both reactivity and conformational flexibility.

  • Ethynylphenyl Group: The ethynyl substituent at the para position of the phenyl ring enables participation in Huisgen cycloaddition reactions, a cornerstone of click chemistry.

Spectroscopic and Physicochemical Properties

While experimental data for 1-(4-Ethynylphenyl)azetidine are scarce, predictions based on analogous compounds include:

  • NMR Spectroscopy: The azetidine protons typically resonate between δ 3.0–4.0 ppm (¹H NMR), while the ethynyl carbon appears near δ 70–80 ppm (¹³C NMR).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the azetidine’s basicity, with limited aqueous solubility.

  • Stability: Susceptible to ring-opening under acidic conditions, a common trait of strained azetidines.

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of 1-(4-Ethynylphenyl)azetidine likely follows strategies employed for analogous azetidine derivatives. A plausible pathway involves:

  • Azetidine Ring Formation:

    • Cyclization of 3-chloropropylamine derivatives under basic conditions.

    • Alternative methods include the Gabriel synthesis or ring-closing metathesis.

  • Introduction of the Ethynylphenyl Group:

    • Sonogashira coupling between 4-iodophenylazetidine and terminal alkynes.

    • Palladium-catalyzed cross-coupling under inert atmosphere, yielding the ethynyl-substituted product.

Optimization Challenges:

  • Ring Strain: The azetidine’s strain necessitates mild reaction conditions to prevent decomposition.

  • Regioselectivity: Ensuring para-substitution on the phenyl ring requires careful control of directing groups.

Biological and Pharmacological Activities

Comparative Activity Table (Analog Compounds):

CompoundTarget PathogenMIC (µg/mL)Reference
1-(4-Sulfonylphenyl)azetidineE. coli6.25
1-(4-Bromophenyl)azetidineS. aureus12.5
Predicted: 1-(4-Ethynylphenyl)azetidineP. aeruginosa~10–15

Anticancer Applications

Azetidine derivatives exhibit cytotoxicity via apoptosis induction and cell cycle arrest. The ethynyl group’s ability to participate in redox cycling may enhance pro-oxidant effects, selectively targeting cancer cells.

Mechanistic Insights:

  • ROS Generation: Ethynyl groups can undergo enzymatic oxidation, producing reactive oxygen species (ROS) that damage cancer cell DNA.

  • Topoisomerase Inhibition: Planar aromatic systems (e.g., phenyl rings) intercalate DNA, a mechanism observed in doxorubicin analogs.

Industrial and Materials Science Applications

Polymer Chemistry

The ethynyl group’s utility in click chemistry makes 1-(4-Ethynylphenyl)azetidine a candidate for:

  • Conjugated Polymers: Synthesis of electroactive materials for organic semiconductors.

  • Dendrimer Construction: Stepwise growth of branched macromolecules with precise architectural control.

Catalysis

Palladium complexes of ethynyl-substituted azetidines may serve as catalysts for cross-coupling reactions, leveraging the alkyne’s coordination capability.

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies to streamline production.

  • Biological Screening: Comprehensive evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Computational Modeling: DFT studies to predict binding affinities for antimicrobial targets.

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